
N,N'-dicyclohexyl-N,N'-diethylpropanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N’-Dicyclohexylcarbodiimide” (DCC or DCCD) is an organic compound with the chemical formula (C6H11N)2C . It is a waxy white solid with a sweet odor . Its primary use is to couple amino acids during artificial peptide synthesis .
Synthesis Analysis
DCC is produced by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst . Alternative catalysts for this conversion include the highly nucleophilic OP (MeNCH2CH2)3N .
Molecular Structure Analysis
The C−N=C=N−C core of carbodiimides (N=C=N) is linear, being related to the structure of allene . The molecule has idealized C2 symmetry . The N=C=N moiety gives a characteristic IR spectroscopic signature at 2117 cm−1 .
Chemical Reactions Analysis
Its primary use is to couple amino acids during artificial peptide synthesis .
Physical And Chemical Properties Analysis
“N,N’-Dicyclohexylcarbodiimide” is a waxy white solid with a sweet odor . It has a low melting point which allows it to be melted for easy handling . It is highly soluble in dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water .
科学的研究の応用
Synthesis and Analytical Characterizations
N,N'-Dicyclohexyl-N,N'-Diethylpropanediamide is involved in the synthesis of various compounds, including N-alkyl-arylcyclohexylamines. These compounds are significant in forensic and legislative contexts due to their emergence as new psychoactive substances. The synthesis of fifteen N-alkyl-arylcyclohexylamines has been reported, with analytical characterizations performed via multiple techniques including gas chromatography and high-performance liquid chromatography coupled to mass spectrometry, nuclear magnetic resonance spectroscopy, ultraviolet diode array detection, and infrared spectroscopy (Wallach et al., 2016).
Biochemical and Cellular Studies
This compound plays a role in biochemical studies, particularly in the metabolism of certain compounds in rats. For instance, it has been used in the preparation of (+)-n-Propylmercapturic acid sulphoxide, a compound analyzed in the study of the metabolism of 1- and 2-bromopropane in rats (Barnsley et al., 1966).
Catalysis in Organic Synthesis
This compound is used as a catalyst in various organic synthesis processes. For example, it has been utilized in the solvent-free synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones, demonstrating its utility in promoting condensation reactions (Murthy et al., 2016).
Pharmaceutical Applications
In the pharmaceutical domain, this compound is involved in the preparation of compounds like sertraline. It has been used in intramolecular endo-cyclization reactions of N-acyliminium ions, which are critical for the synthesis of heterocyclic compounds (Deninno et al., 2001).
Polymer Research
In polymer research, this compound has been studied for its effect on the supermolecular structure of isotactic polypropylene, highlighting its role in affecting the crystallization and nucleation processes of polymers (Varga & Menyhárd, 2007).
Safety and Hazards
特性
IUPAC Name |
N,N'-dicyclohexyl-N,N'-diethylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2/c1-3-20(16-11-7-5-8-12-16)18(22)15-19(23)21(4-2)17-13-9-6-10-14-17/h16-17H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLFAZFQPQGKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CC(=O)N(CC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

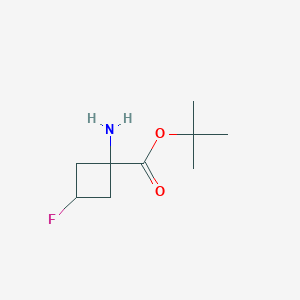
![N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2637886.png)
![Benzo[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B2637887.png)
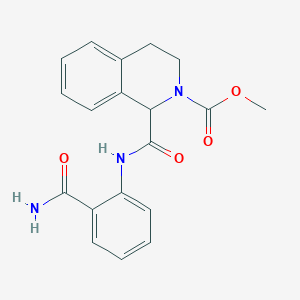
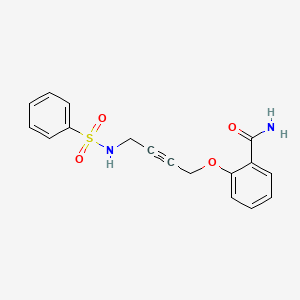
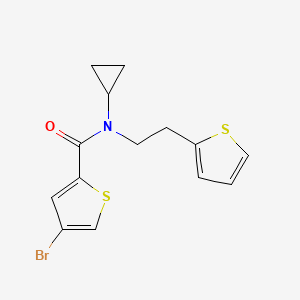
![3-(4-Methoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2637894.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2637895.png)
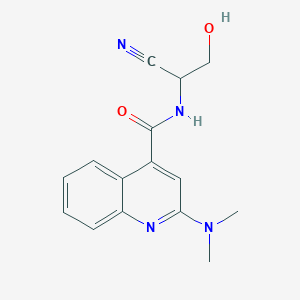

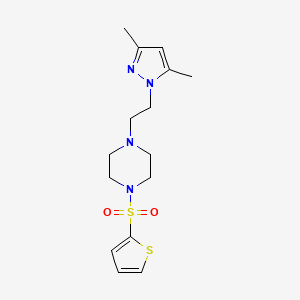

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B2637903.png)
![1-(1H-indol-3-yl)-2-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2637905.png)